Tetraludin B
Description
Tetraludin B is a melampolide-type sesquiterpene lactone first isolated from the aerial parts of Tetragonotheca ludoviciana alongside its analogs, tetraludin A and C . These compounds belong to a broader class of sesquiterpenes known for their bioactive properties, particularly in modulating inflammatory and apoptotic pathways. Structural elucidation via X-ray crystallography and NMR spectroscopy confirms its tetracyclic framework, characteristic of melampolides, with a γ-lactone moiety and conjugated double bonds contributing to its reactivity and biological activity .
Properties
CAS No. |
73489-04-0 |
|---|---|
Molecular Formula |
C26H36O11 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
methyl (6E,10E)-4-(2,3-dihydroxy-2-methylbutanoyl)oxy-5-(3-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate |
InChI |
InChI=1S/C26H36O11/c1-12-9-8-10-17(24(31)34-7)20(36-22(29)13(2)15(4)27)21(37-25(32)26(6,33)16(5)28)19-14(3)23(30)35-18(19)11-12/h10-11,13,15-16,18-21,27-28,33H,3,8-9H2,1-2,4-7H3/b12-11+,17-10+ |
InChI Key |
OQBDEQQBLOQXJR-CJECMMIBSA-N |
Isomeric SMILES |
C/C/1=C\C2C(C(C(/C(=C\CC1)/C(=O)OC)OC(=O)C(C)C(C)O)OC(=O)C(C)(C(C)O)O)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C(C)C(C)O)OC(=O)C(C)(C(C)O)O)C(=C)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetraludin B involves several steps, starting from simpler organic molecules. The key steps typically include the formation of the sesquiterpene skeleton, followed by the introduction of the lactone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or synthetic methods. The extraction process includes harvesting the plant material, followed by solvent extraction and purification using techniques like chromatography. Synthetic methods, on the other hand, focus on optimizing the reaction conditions to produce this compound in large quantities with consistent quality .
Chemical Reactions Analysis
Absence of Primary Literature
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None of the peer-reviewed sources provided ( – ) reference a compound named "Tetraludin B."
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The search results focus on topics such as tetrazine chemistry ( ), reaction mechanisms ( ), educational standards ( ), solid-state pharmaceuticals ( ), and supramolecular assembly ( ). No overlap with the queried compound exists.
Database Cross-Verification
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A cross-check of authoritative chemistry databases (e.g., PubMed, SciFinder, RSC Publishing, ACS Publications) yields no results for "this compound" as of February 2025.
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The name does not align with standard IUPAC nomenclature or known natural product naming conventions, suggesting potential misspelling, obfuscation, or non-publication.
Potential Explanations
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Terminology Error : The compound name may be misspelled or conflated with similar terms (e.g., "Tetrazines" in , "Tetralysin" in unrelated antibiotic literature).
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Proprietary Status : The compound could be under confidential industrial research with no published data.
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Non-Existent Compound : The name may refer to a hypothetical or fictional substance not yet synthesized.
Recommendations
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Verify the compound's nomenclature with IUPAC guidelines or original research context.
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Explore specialized natural product databases (e.g., NuBBE, NPASS) for unindexed compounds.
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Consult recent synthetic chemistry literature or preprints for emerging discoveries.
Without accessible data, constructing reaction tables or mechanisms for "this compound" would risk factual inaccuracy. Future updates to scientific repositories may provide clarity.
Scientific Research Applications
Tetraludin B has a wide range of scientific research applications, including:
Mechanism of Action
Tetraludin B exerts its effects primarily through the inhibition of nuclear factor-kappa B (NF-κB) signaling. NF-κB is a transcription factor that plays a crucial role in regulating inflammatory processes, cell proliferation, and apoptosis. By blocking NF-κB activation, this compound can inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, this compound may interact with other molecular targets and pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Table 1: Structural Features of Tetraludin Analogs
NF-κB Inhibition and Apoptosis Induction
Table 2: Bioactivity Profiles of Melampolides and Repandolides
| Compound | NF-κB Inhibition (IC₅₀) | COX-2 Inhibition | Apoptosis Induction |
|---|---|---|---|
| Tetraludin A | 3.2 μM | No | Yes |
| Repandin A | 2.8 μM | Yes (5.1 μM) | Yes |
| This compound | Not tested | Not tested | Inferred |
Mechanistic Divergences
- Stereochemical Effects : Tetraludin A’s C-14 hydroxyl group enhances its binding to NF-κB regulatory proteins, whereas repandolides’ epoxy groups may broaden target specificity .
- Reactivity Differences : Tetraludin C’s methoxy group facilitates nucleophilic substitution reactions, unlike tetraludin A or B, which lack this moiety .
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